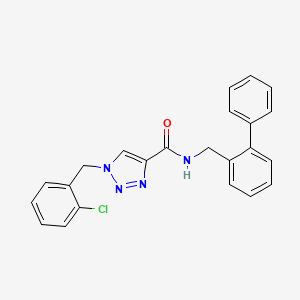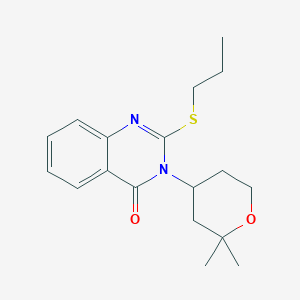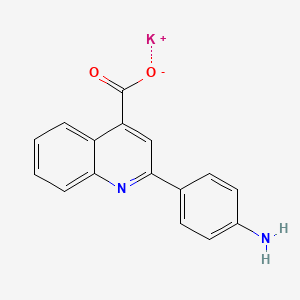
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMPP is a beta-adrenergic receptor agonist, which means that it activates the beta-adrenergic receptors in the body. These receptors are involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and bronchodilation.
作用机制
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride activates the beta-adrenergic receptors in the body, which leads to a variety of physiological effects. These effects include increased heart rate, increased contractility of the heart, dilation of blood vessels in the skeletal muscle, and relaxation of smooth muscle in the airways. 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride also activates the beta-adrenergic receptors in the brain, which can lead to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has a variety of biochemical and physiological effects in the body. These effects include the activation of the beta-adrenergic receptors, which leads to increased cAMP production and activation of protein kinase A. 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. In addition, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to increase the expression of antioxidant enzymes, which can protect cells from oxidative stress.
实验室实验的优点和局限性
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has several advantages for lab experiments, including its well-characterized pharmacology and its ability to activate specific beta-adrenergic receptor subtypes. However, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has some limitations, including its potential toxicity at high doses and its potential for off-target effects.
未来方向
There are several future directions for research on 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride. One area of interest is the development of more selective beta-adrenergic receptor agonists that target specific receptor subtypes. Another area of interest is the development of 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride derivatives that have improved pharmacokinetic properties and reduced toxicity. Finally, there is a need for further studies on the potential therapeutic applications of 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, particularly in neurological disorders.
合成方法
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with epichlorohydrin to form 3,4-dimethylglycidyl ether, followed by reaction with piperidine and isopropanol in the presence of hydrochloric acid. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, respiratory disease, and neurological disorders. In cardiovascular disease, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to improve cardiac function and reduce the risk of arrhythmias. In respiratory disease, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been shown to improve lung function and reduce airway inflammation. In neurological disorders, 1-(3,4-dimethylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride has been studied for its potential neuroprotective effects.
属性
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-6-7-16(10-14(13)2)19-12-15(18)11-17-8-4-3-5-9-17;/h6-7,10,15,18H,3-5,8-9,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLXZZFHITYHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2CCCCC2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-1-(3,4-dimethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)

![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4928602.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B4928621.png)


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)
![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)